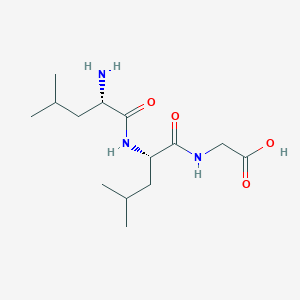
H-Leu-leu-gly-OH
概要
準備方法
Synthetic Routes and Reaction Conditions: H-Leu-leu-gly-OH can be synthesized through standard peptide synthesis techniques. The process typically involves the stepwise addition of amino acids to a growing peptide chain. The synthesis begins with the protection of the amino group of L-leucine, followed by coupling with another L-leucine unit using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the addition of glycine to the dipeptide to form the tripeptide .
Industrial Production Methods: Industrial production of this compound can involve enzymatic hydrolysis, microbial fermentation, or chemical synthesis. Enzymatic hydrolysis uses specific enzymes to cleave peptide bonds, while microbial fermentation employs microorganisms to produce the peptide. Chemical synthesis, on the other hand, involves the use of chemical reagents and catalysts to form the peptide bonds .
化学反応の分析
Types of Reactions: H-Leu-leu-gly-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions can vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides. Substitution reactions can introduce new functional groups into the peptide .
科学的研究の応用
H-Leu-leu-gly-OH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate protein-protein interactions and enzyme kinetics. In medicine, this compound is studied for its potential therapeutic effects, including its role in modulating immune responses and its potential as a drug delivery vehicle. In industry, it is used in the production of bioactive peptides and as a substrate for enzyme assays .
作用機序
The mechanism of action of H-Leu-leu-gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to various biological effects, such as modulation of immune responses, regulation of enzyme activity, and alteration of cellular metabolism .
類似化合物との比較
H-Leu-leu-gly-OH can be compared with other similar tripeptides, such as Leu-Gly-Gly and Gly-Leu-Gly. While these compounds share similar structures, they can have different biological activities and properties. For example, Leu-Gly-Gly may have different enzyme inhibitory activities compared to this compound . The uniqueness of this compound lies in its specific sequence of amino acids, which can influence its interactions with biological targets and its overall stability .
List of Similar Compounds:- Leu-Gly-Gly
- Gly-Leu-Gly
- Leu-Gly
- Gly-Leu
特性
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKVEHGYYQEQOP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427073 | |
| Record name | L-Leu-L-Leu-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-36-2 | |
| Record name | L-Leu-L-Leu-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















